Enfumafungin

Description

This compound has been reported in Hormonema with data available.

from endophytic Hormonema species; structure in first source

Properties

Molecular Formula |

C38H60O12 |

|---|---|

Molecular Weight |

708.9 g/mol |

IUPAC Name |

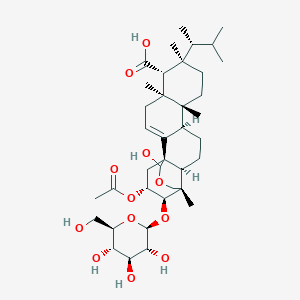

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |

InChI Key |

IAOFPTKYKOAKGZ-CRWQHXLTSA-N |

Isomeric SMILES |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |

Canonical SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |

Synonyms |

enfumafungin |

Origin of Product |

United States |

Foundational & Exploratory

Enfumafungin's Assault on the Fungal Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin, a natural triterpene glycoside, and its semi-synthetic derivative ibrexafungerp, represent a pivotal class of antifungal agents that target the fungal cell wall. Their unique mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, offers a promising alternative to existing therapies, particularly in the face of rising echinocandin resistance. This guide provides an in-depth technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the cellular pathways involved.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is essential for maintaining cell integrity and is absent in mammalian cells, making it an ideal antifungal target.

The primary target of this compound is the Fks1p subunit of the glucan synthase complex. Crucially, this compound and its derivatives bind to a site on Fks1p that is distinct from the binding site of echinocandins. This distinction is fundamentally important as it means this compound often retains activity against fungal strains that have developed resistance to echinocandins through mutations in the FKS1 gene.

The inhibition of glucan synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. This disruption triggers a cascade of cellular responses, most notably the activation of the Cell Wall Integrity (CWI) signaling pathway, which in turn stimulates a compensatory increase in chitin synthesis. However, this chitin reinforcement is often insufficient to overcome the structural deficit left by the absence of β-(1,3)-D-glucan, leading to morphological abnormalities and ultimately, fungal cell death or growth inhibition.

Quantitative Data: In Vitro Antifungal Activity

The potency of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, branched hyphae.

Table 1: In Vitro Activity of this compound against Pathogenic Fungi

| Fungal Species | MIC (μg/mL) | Reference |

| Candida spp. | < 0.5 | |

| Aspergillus spp. | < 0.5 | |

| Cryptococcus spp. | Inactive |

Table 2: In Vitro Activity of Ibrexafungerp (this compound Derivative) against Candida Species

| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| C. albicans | 0.016 - 0.5 | 0.06 - 0.125 | 0.125 | |

| C. glabrata | 0.25 - 0.5 | 0.25 | 0.5 | |

| C. parapsilosis | 0.016 - 8 | 0.5 | 2 - 4 | |

| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | |

| C. krusei | 0.5 - 1 | 1 | 1 | |

| C. auris | 0.06 - 2 | 0.5 - 1 | 1 | |

| Echinocandin-Resistant C. glabrata | <0.03 - 4 | 0.25 | 1 | |

| Echinocandin-Resistant C. albicans (S645 mutation) | (4-16 fold reduction vs Caspofungin) | N/A | N/A |

Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species

| Fungal Species | MEC Range (μg/mL) | MEC₅₀ (μg/mL) | MEC₉₀ (μg/mL) | Reference(s) |

| A. fumigatus (Azole-Susceptible) | N/A | ~0.04 | N/A | |

| A. fumigatus (Azole-Resistant) | N/A | 0.056 - 0.092 | N/A | |

| A. flavus | N/A | 0.015 - 0.03 | 0.03 - 0.06 | |

| A. niger | N/A | 0.03 | 0.06 | |

| A. terreus | N/A | 0.06 | 0.12 | |

| A. alliaceus | Inactive (≥16) | N/A | ≥16 |

Note: MIC/MEC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.

Signaling Pathways and Cellular Response

The Cell Wall Integrity (CWI) Pathway

The primary cellular response to the cell wall stress induced by this compound is the activation of the Cell Wall Integrity (CWI) signaling pathway. This conserved MAPK (Mitogen-Activated Protein Kinase) cascade acts as a sensor and response system to maintain cell wall homeostasis.

Enfumafungin: A Technical Guide to Discovery, Isolation, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a potent, naturally occurring triterpene glycoside antifungal agent.[1] Originally isolated from an endophytic fungus, Hormonema species, it has garnered significant attention for its novel mechanism of action and its role as the precursor for the semi-synthetic drug, ibrexafungerp.[2][3] this compound exerts its antifungal effect by specifically inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4][5] This target is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.

This technical guide provides an in-depth overview of the discovery of this compound, its physicochemical and biological properties, and detailed protocols for its fermentation, extraction, and purification from the producing organism, Hormonema carpetanum.

Discovery and Producing Organism

This compound was discovered during a screening program for natural products with antifungal activity derived from endophytic fungi.[1][6] A potent activity was detected in a culture of the form-genus Hormonema, which was isolated from the leaves of the common juniper, Juniperus communis.[1][2][6] Subsequent taxonomic studies, including DNA fingerprinting and sequencing of rDNA internal transcribed spacers, identified the producing organism as Hormonema carpetanum.[3][4][7] A specific high-producing strain, MF 6176, was deposited in the American Type Culture Collection (ATCC) and assigned the accession number ATCC 74360.[8] This strain serves as a key source for the production of this compound for research and development.

Physicochemical and Biological Properties

This compound is a hemiacetal triterpene glycoside, a structural classification that distinguishes it from other glucan synthase inhibitors like the echinocandins.[9][2][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₀O₁₂ | [9][11] |

| Molecular Weight | 708.88 g/mol | [9][11] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥100 mg/mL), methanol; poorly soluble in water | [4][11] |

| Class | Triterpene Glycoside | [1][9] |

The biological activity of this compound is characterized by potent, broad-spectrum antifungal activity against clinically relevant yeasts and molds.

Table 2: In Vitro Antifungal Activity of this compound (MIC values)

| Fungal Species | MIC (μg/mL) | Reference |

| Candida albicans | < 0.5 | [4][11] |

| Candida glabrata | < 0.5 | [4][11] |

| Candida tropicalis | < 0.5 | [4][11] |

| Candida krusei | < 0.5 | [4][11] |

| Aspergillus fumigatus | < 0.5 | [4][11] |

| Cryptococcus neoformans | Inactive | [4][11] |

Biosynthesis and Mechanism of Action

The biosynthesis of the characteristic fernene-type triterpene scaffold of this compound is initiated from squalene. Unlike most eukaryotic triterpenes that are synthesized from 2,3-oxidosqualene, the key enzyme in this compound biosynthesis, EfuA, is a squalene-hopene-cyclase-like enzyme that directly cyclizes squalene.[5] This represents a novel lineage of fungal triterpene cyclases.

Caption: Simplified biosynthetic pathway of this compound.

This compound's mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the formation of the fungal cell wall.[5][12] By blocking the synthesis of β-glucan polymers, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death.[13] This is comparable to the effect of echinocandins, although this compound binds to a distinct site on the enzyme complex.[5]

Caption: Mechanism of action of this compound.

Experimental Protocols

Fermentation of Hormonema carpetanum (ATCC 74360)

The production of this compound is achieved through submerged fermentation of Hormonema carpetanum. While specific industrial media are proprietary, a suitable nutrient medium can be formulated based on publicly available information.

-

Strain : Hormonema carpetanum ATCC 74360.[8]

-

Inoculum : A vegetative mycelial culture grown in a suitable seed medium is used to inoculate the production fermenter.

-

Production Medium : A complex medium containing a source of carbon (e.g., glucose, dextrin), a source of nitrogen (e.g., yeast extract, peptone), and trace elements.

-

Fermentation Parameters :

-

Temperature : 20-28 °C

-

pH : Maintained between 4.0 and 7.0

-

Aeration : Sufficient dissolved oxygen is maintained through sparging and agitation.

-

Duration : Fermentation is carried out for 7-14 days, with this compound production monitored by analytical methods such as HPLC.

-

Isolation and Purification of this compound

The following multi-step protocol for the isolation and purification of this compound is based on procedures outlined in patent literature.[14][15] The process involves a series of solvent extractions, pH manipulations, and crystallization steps to achieve high purity.

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Initial Extraction : The whole fermentation broth, including the mycelial mass, is extracted with a water-immiscible organic solvent such as methyl ethyl ketone (MEK) or isopropyl acetate.[14][16] This step transfers this compound from the aqueous and solid phases into the organic phase.

-

Concentration and Back-Extraction : The resulting organic extract is concentrated under vacuum. The concentrated product is then extracted into an aqueous phase by adjusting the pH to a basic range (e.g., pH 8.25 to 9.25) with a base.[14][15] this compound, being an acidic compound, becomes water-soluble at high pH, while many organic impurities remain in the organic layer, which is discarded.

-

Acidification and Wash : The aqueous product layer is acidified to a pH of approximately 2.5 to 3.5.[14][15] This renders the this compound less water-soluble. A wash with a non-polar solvent like heptane is performed to remove remaining non-polar impurities.

-

Final Organic Extraction : The product is re-extracted from the acidic aqueous layer into a fresh organic solvent, such as isopropyl acetate or ethyl acetate.[14][15] This step further purifies the this compound from polar, water-soluble impurities which are left behind in the spent aqueous phase.

-

Precipitation and Crystallization : The final organic extract is concentrated by vacuum distillation to a product concentration of 100-150 g/L.[14][15] An anti-solvent, typically heptane, is then added to precipitate the crude this compound. The solid product is filtered and washed.

-

Final Purification : The crude solid is further purified by crystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield high-purity this compound.

Conclusion

The discovery of this compound from Hormonema carpetanum marked a significant advancement in the search for novel antifungal agents. Its unique triterpene glycoside structure and its specific inhibition of β-(1,3)-D-glucan synthase provide a powerful platform for antifungal therapy. The development of robust fermentation and multi-step purification protocols has been crucial for obtaining this molecule in sufficient quantity and purity for further development, culminating in the creation of the FDA-approved drug ibrexafungerp. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in natural product chemistry, mycology, and antifungal drug discovery.

References

- 1. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungerps: discovery of the glucan synthase inhibitor this compound and development of a new class of antifungal triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Draft genome sequence and annotation of the this compound producing fungus Hormonema carpetanum ATCC 74360 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20120165513A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

- 9. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. data.epo.org [data.epo.org]

- 15. US8674087B2 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

- 16. TW201113293A - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enfumafungin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a naturally occurring triterpene glycoside that has garnered significant interest in the field of antifungal drug development.[1][2] Isolated from the endophytic fungus Hormonema carpetanum, it exhibits potent activity against a broad range of fungal pathogens, including clinically relevant species such as Candida and Aspergillus.[1][3][4] Its unique mode of action, targeting the fungal cell wall through the inhibition of (1,3)-β-D-glucan synthase, has made it a valuable lead compound for the development of new antifungal agents.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with the experimental methodologies employed for its characterization.

Chemical Structure

This compound is classified as a fernene-type triterpenoid, a class of natural products characterized by a specific pentacyclic carbon skeleton.[7] Its structure is distinguished by the presence of a glycosidic linkage to a glucose moiety and several key functional groups that are crucial for its biological activity.

The core structure of this compound consists of a pentacyclic triterpene backbone.[8] This aglycone is attached to a β-D-glucopyranosyl unit at the C-3 position via an O-glycosidic bond.[7][8] Other notable structural features include an acetate group at the C-2 position, a carboxylic acid at C-19, and a hemiacetal functionality involving the E-ring.[7][8] The molecular formula of this compound is C₃₈H₆₀O₁₂.[5][9]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₀O₁₂ | [5][9] |

| Molecular Weight | 708.88 g/mol | [9][10] |

| Class | Triterpene Glycoside | [1][5] |

| Core Skeleton | Fernene-type | [7] |

| Key Functional Groups | Glucose unit, Acetate group, Hemiacetal, Carboxylic acid | [7] |

Stereochemistry and Hemiacetal Epimerization

A critical aspect of this compound's stereochemistry is the presence of a hemiacetal moiety, which leads to the existence of two interconverting epimers at the C-25 position (25S and 25R).[2][8] This epimerization occurs due to the chemical lability of the hemiacetal group, which can undergo ring-opening and closing in solution.[8] This dynamic equilibrium complicates purification and structural analysis, as evidenced by the appearance of duplicated signals in NMR spectra.[8] The primary structure of the major component and the relative stereochemistry were determined through extensive NMR analysis and by comparison with related compounds, as well as through the preparation of methylacetal derivatives to lock the conformation.[2][5]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure required a combination of spectroscopic techniques and chemical derivatization.

Isolation and Purification

This compound is typically isolated from fermentations of Hormonema sp.[2][5] The process generally involves:

-

Extraction: The fermentation broth is extracted with an organic solvent such as methyl ethyl ketone.[5]

-

Partitioning and Chromatography: The crude extract is then subjected to partitioning and multiple rounds of chromatography, including high-performance liquid chromatography (HPLC), to isolate the active compound.[5]

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound as C₃₈H₆₀O₁₂.[5] Mass spectral fragmentation patterns also provided initial evidence for the presence of a hexose sugar and an acetate moiety.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one- and two-dimensional NMR experiments was employed to elucidate the atom connectivity and relative stereochemistry. The observation of doubled signals in ¹H and ¹³C NMR spectra was a key indicator of the presence of interconverting epimers.[8] While specific acquisition parameters are not detailed in the cited literature, standard experiments would have included ¹H, ¹³C, COSY, HSQC, and HMBC to establish the carbon skeleton and the positions of functional groups. The structure was further confirmed by comparing the spectral data with those of known related compounds.[2][7]

Chemical Derivatization

To overcome the challenges posed by the hemiacetal epimerization and to confirm the relative stereochemistry, methylacetal derivatives of this compound were prepared.[2][5] This chemical modification stabilizes the anomeric center, allowing for unambiguous structural assignment through spectroscopic analysis of the individual, non-interconverting diastereomers.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by specifically inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][5][6] This enzyme is essential for the biosynthesis of β-glucan, a critical component of the fungal cell wall that provides structural integrity.[8][11] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[6] It is important to note that this compound appears to bind to a different site on the glucan synthase complex than the echinocandin class of antifungals, which also target this enzyme.[7]

Caption: Mechanism of action of this compound.

Biosynthesis of this compound

The biosynthesis of this compound begins with the cyclization of squalene, a common precursor for triterpenoids.[7] A key enzyme in this pathway is the this compound synthase (efuA), a novel multifunctional enzyme that possesses both a terpene cyclase and a glycosyltransferase domain.[7][12] The terpene cyclase domain catalyzes the formation of the fernane skeleton, while the glycosyltransferase domain attaches the glucose moiety.[7][12] Subsequent modifications, including acetylation and oxidative cleavage of the E-ring, are carried out by other enzymes in the biosynthetic gene cluster to yield the final this compound molecule.[7][12]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Isolation and Identification

The following diagram outlines a typical workflow for the isolation and structural characterization of this compound from a fungal fermentation.

Caption: Experimental workflow for this compound.

Conclusion

This compound possesses a complex and fascinating chemical structure, characterized by a fernane-type triterpene core, a glucose moiety, and a dynamic hemiacetal functionality. The elucidation of its structure and stereochemistry has been a challenging endeavor, requiring a sophisticated combination of spectroscopic and chemical methods. A thorough understanding of its structural features is paramount for the rational design and semi-synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as exemplified by the development of the clinical candidate ibrexafungerp.[7][12] The continued study of this compound and its analogs holds great promise for the development of the next generation of antifungal therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Benchchem [benchchem.com]

- 9. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]

- 12. This compound synthase represents a novel lineage of fungal triterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

Enfumafungin: A Triterpene Glycoside Inhibitor of (1,3)-β-D-Glucan Synthase for Antifungal Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin is a naturally occurring triterpene glycoside with potent antifungal activity, originally isolated from the endophytic fungus Hormonema sp.[1][2]. It represents a distinct chemical class of (1,3)-β-D-glucan synthase inhibitors, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal drug development[3][4]. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy data, experimental protocols for its study, and the key signaling pathways involved in the fungal response to cell wall stress. The development of ibrexafungerp, a semi-synthetic derivative of this compound, has led to the first orally bioavailable glucan synthase inhibitor, highlighting the therapeutic potential of this class of antifungals[4][5].

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action[6][7]. This compound and its derivatives target the fungal cell wall, a dynamic structure crucial for maintaining cell morphology, osmotic stability, and as a scaffold for virulence factors[8][9]. Specifically, these compounds inhibit the activity of (1,3)-β-D-glucan synthase, the enzyme responsible for synthesizing the major structural polymer of the fungal cell wall, (1,3)-β-D-glucan[3][10]. This mode of action is shared with the echinocandin class of antifungals; however, this compound's distinct chemical structure as a triterpene glycoside offers a different pharmacological profile and potential advantages, including activity against some echinocandin-resistant isolates[5][11][12].

Chemical Structure

This compound is a complex triterpene glycoside. Its core structure consists of a pentacyclic triterpene skeleton linked to a glucose moiety.

-

Triterpene Core: A fernane-type triterpenoid structure.

-

Glycosylation: A glucose molecule attached to the C-3 position of the triterpene core.

-

Other Modifications: An acetate group at the C-2 position and a hemiacetal functional group.

The development of ibrexafungerp (formerly SCY-078 or MK-3118) involved semi-synthetic modifications to the this compound scaffold to improve its pharmacokinetic properties, particularly oral bioavailability, and enhance its antifungal spectrum[5][13].

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex[4]. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-1,3-glucan, which form the primary structural component of the fungal cell wall.

The inhibition of (1,3)-β-D-glucan synthase leads to a cascade of detrimental effects on the fungal cell:

-

Depletion of Cell Wall Glucan: Reduced levels of β-1,3-glucan weaken the cell wall's structural integrity.

-

Osmotic Instability: The compromised cell wall is unable to withstand internal osmotic pressure, leading to cell lysis, particularly in growing yeast cells.

-

Aberrant Morphology: In filamentous fungi, such as Aspergillus, inhibition of glucan synthase results in stunted, highly branched hyphae, a characteristic morphological change[10].

-

Activation of Cell Wall Integrity Pathway: The fungal cell perceives the cell wall damage as a stress signal and activates compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway, in an attempt to repair the damage.

The binding site of this compound on the glucan synthase complex is distinct from that of the echinocandins, which primarily interact with the Fks1 subunit[12]. This difference in binding may account for the retained activity of this compound derivatives against some echinocandin-resistant strains harboring mutations in the FKS genes[5][11].

Quantitative Data

The antifungal activity of this compound and its derivatives has been quantified using both enzymatic and cell-based assays.

(1,3)-β-D-Glucan Synthase Inhibition

The inhibitory potency against the target enzyme is typically measured as the half-maximal inhibitory concentration (IC50).

| Compound | Fungal Species | IC50 (ng/mL) | Reference |

| MK-3118 | Candida albicans (Wild-Type) | 0.2-0.4 | [14] |

| MK-3118 | Candida albicans (Fks1 Mutant) | 0.2-1.0 | [14] |

| MK-3118 | Aspergillus fumigatus (Wild-Type) | 0.05 | [14] |

| MK-3118 | Aspergillus fumigatus (Fks1 Mutant) | 1.4 | [14] |

In Vitro Antifungal Activity

The in vitro efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: MIC Values of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) | Reference |

| Candida albicans | <0.5 | [1] |

| Candida glabrata | <0.5 | [1] |

| Candida parapsilosis | <0.5 | [1] |

| Candida tropicalis | <0.5 | [1] |

| Candida krusei | <0.5 | [1] |

Table 2: MIC Values of this compound against Aspergillus Species

| Aspergillus Species | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | <0.5 | [1] |

| Aspergillus flavus | <0.5 | [1] |

| Aspergillus niger | <0.5 | [1] |

Table 3: MIC Values of Ibrexafungerp (MK-3118) against Echinocandin-Resistant Candida Isolates

| Candida Species (Resistance Status) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| C. albicans (Echinocandin-Resistant) | 0.5 | 1 | [11] |

| C. glabrata (Echinocandin-Resistant) | 0.25 | 1 | [15] |

| C. auris (Echinocandin-Resistant) | 0.5 | 1 | [2][16] |

Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by test compounds.

Objective: To determine the IC50 value of a compound against (1,3)-β-D-glucan synthase.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Glass beads or bead beater

-

Ultracentrifuge

-

Microsome isolation buffer

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UDP-[14C]-glucose (radiolabeled substrate)

-

Bovine Serum Albumin (BSA)

-

GTPγS

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Methodology:

-

Preparation of Microsomal Fractions:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Lyse the cells using a bead beater with glass beads.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing reaction buffer, UDP-[14C]-glucose, BSA, and GTPγS.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the microsomal enzyme preparation.

-

Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes)[6][10].

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding cold TCA.

-

Collect the precipitated (1,3)-β-D-glucan by filtration through a glass fiber filter.

-

Wash the filter extensively to remove unincorporated UDP-[14C]-glucose.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Murine Model of Disseminated Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal compounds.

Objective: To assess the ability of a test compound to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)[17].

-

Candida albicans strain (e.g., SC5314).

-

Yeast culture medium (e.g., YPD).

-

Sterile saline.

-

Test compound (e.g., ibrexafungerp) formulated for oral or intraperitoneal administration.

-

Vehicle control.

-

Positive control (e.g., fluconazole or caspofungin).

Methodology:

-

Inoculum Preparation:

-

Culture C. albicans overnight in YPD broth.

-

Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 106 CFU/mL)[17].

-

-

Infection:

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 2-24 hours).

-

Administer the test compound, vehicle control, and positive control at predetermined doses and schedules (e.g., once or twice daily for 7 days)[18].

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21-30 days).

-

For fungal burden assessment, a cohort of mice is euthanized at a specific time point (e.g., 24-72 hours post-infection or at the end of treatment).

-

Aseptically remove target organs (typically kidneys, as they are the primary site of fungal colonization in this model)[19].

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics).

-

Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

-

-

Data Analysis:

-

Compare survival curves between treatment groups using Kaplan-Meier analysis and the log-rank test.

-

Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

-

Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that responds to environmental stresses, including damage caused by antifungal agents like this compound. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade that senses and responds to cell wall stress, initiating a compensatory response to repair the damage.

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

This pathway is initiated by cell surface sensors (Wsc1, Mid2) that detect cell wall perturbations[9][20][21]. This signal is transduced through a GTPase exchange factor (Rom2) to the master regulator Rho1[21]. Activated Rho1-GTP then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream mitogen-activated protein (MAP) kinase cascade consisting of Bck1 (MAPKKK), Mkk1/2 (MAPKK), and Slt2/Mpk1 (MAPK)[20][21][22]. Phosphorylated Slt2 translocates to the nucleus and activates transcription factors such as Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall biosynthesis and repair[20][21].

Conclusion

This compound and its orally bioavailable derivative, ibrexafungerp, represent a significant advancement in the field of antifungal drug discovery. Their unique mechanism of action as (1,3)-β-D-glucan synthase inhibitors, coupled with a distinct chemical structure, provides a valuable therapeutic option, particularly in the context of emerging resistance to existing antifungal classes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising class of antifungal agents. Continued research into the structure-activity relationships, mechanisms of resistance, and clinical applications of this compound derivatives will be crucial in the ongoing fight against life-threatening fungal infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Ibrexafungerp: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Murine model for disseminated Candidiasis [bio-protocol.org]

- 18. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]

Enfumafungin's Antifungal Spectrum: A Technical Guide for Researchers

Enfumafungin, a triterpene glycoside natural product, represents a significant class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This technical guide provides an in-depth overview of the antifungal spectrum of this compound and its derivatives against key pathogenic fungi, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The binding site of this compound on the β-(1,3)-D-glucan synthase is distinct from that of the echinocandin class of antifungals, which also target this enzyme. This distinction is significant as it suggests a potential for activity against echinocandin-resistant fungal strains.

Antifungal Spectrum and Potency

This compound exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. It is, however, intrinsically inactive against Cryptococcus species. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), which has been more extensively studied and demonstrates enhanced potency.

Table 1: In Vitro Activity of this compound and Ibrexafungerp against Candida Species

| Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | This compound | <0.5 | - | - |

| Ibrexafungerp | 0.0625 - 1 | 0.25 | 0.5 | |

| Candida glabrata | This compound | <0.5 | - | - |

| Ibrexafungerp | 0.06 - 0.5 | 0.12 | 0.25 | |

| Candida parapsilosis | This compound | - | - | - |

| Ibrexafungerp | 0.12 - 1 | 0.5 | 1 | |

| Candida tropicalis | This compound | - | - | - |

| Ibrexafungerp | 0.06 - 0.25 | 0.12 | 0.25 | |

| Candida krusei | This compound | - | - | - |

| Ibrexafungerp | 0.25 - 1 | 0.5 | 1 |

Note: Data for this compound is limited in publicly available literature. Ibrexafungerp data is presented for a more comprehensive overview.

Table 2: In Vitro Activity of this compound and Ibrexafungerp against Aspergillus Species

| Species | Drug | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |

| Aspergillus fumigatus | This compound | <0.5 | - | - |

| Ibrexafungerp | 0.015 - 0.25 | 0.06 | 0.12 | |

| Aspergillus flavus | This compound | <0.5 | - | - |

| Ibrexafungerp | 0.03 - 0.5 | 0.12 | 0.25 | |

| Aspergillus niger | This compound | <0.5 | - | - |

| Ibrexafungerp | 0.03 - 0.25 | 0.06 | 0.12 | |

| Aspergillus terreus | This compound | - | - | - |

| Ibrexafungerp | 0.03 - 0.5 | 0.12 | 0.25 |

Note: For molds like Aspergillus, the minimal effective concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

Time-Kill Kinetics

Time-kill studies provide valuable information on the pharmacodynamics of an antifungal agent, detailing the rate and extent of fungal killing over time. While specific time-kill data for this compound is scarce in the literature, studies on its derivative, ibrexafungerp (SCY-078), demonstrate fungicidal activity against Candida species.

Table 3: Time-Kill Kinetics of Ibrexafungerp (SCY-078) against Candida albicans

| Concentration (x MIC) | Time to 99.9% Killing (hours) |

| 1x | >24 |

| 2x | ~20 |

| 4x | ~12 |

| 8x | ~8 |

Note: Data presented is for the this compound derivative, ibrexafungerp, and may not be fully representative of the parent compound.

Experimental Protocols

In Vitro Susceptibility Testing

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

-

Inoculum Preparation:

-

Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Select several well-isolated colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared yeast suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

-

This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds.

-

Inoculum Preparation:

-

Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 104 CFU/mL in RPMI 1640 medium.

-

-

Drug Dilution and Inoculation:

-

Follow the same procedure for drug dilution and inoculation as described for yeasts.

-

-

Incubation:

-

Incubate the plates at 35°C for 48-72 hours.

-

-

Endpoint Determination:

-

For this compound, the MEC is the more appropriate endpoint. This is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope, compared to the long, unbranched hyphae in the growth control well.

-

Solubility and stability of Enfumafungin in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfumafungin, a triterpene glycoside, is a potent antifungal agent that inhibits the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] Its development as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and addresses key considerations for its handling and storage.

Physicochemical Properties

This compound is a complex molecule with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₃₈H₆₀O₁₂ | [2][4] |

| Molecular Weight | 708.88 g/mol | [2][4] |

| Appearance | White amorphous powder | [5] |

| Class | Triterpene Glycoside | [1][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, particularly for parenteral and potential oral dosage forms.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

-

Soluble in: Dimethyl sulfoxide (DMSO)[2]

-

Slightly soluble in: Lower alcohols (e.g., methanol, ethanol), chloroform[5]

-

Hardly soluble in: Water and other organic solvents[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents are limited in publicly available literature. The following table summarizes the known values.

| Solvent/System | Temperature | Concentration | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (141.07 mM) | Not Specified | [2] |

| 10% DMSO in 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (≥ 3.53 mM) | Not Specified | [2] |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.5 mg/mL (≥ 3.53 mM) | Not Specified | [2] |

Note: The solubility in co-solvent systems is often determined for the purpose of in vivo studies and may not represent the thermodynamic solubility of the compound in a single solvent.

pH-Dependent Solubility

The influence of pH on the aqueous solubility of this compound has not been extensively reported. However, as a triterpene glycoside, its solubility is expected to be pH-dependent.[6] A systematic study to determine the pH-solubility profile is crucial for the development of oral and injectable formulations.

Stability Profile

The stability of this compound is paramount to ensure its quality, safety, and efficacy over its shelf life.

Solid-State Stability

This compound in its solid, powdered form exhibits good stability under recommended storage conditions.

| Storage Condition | Duration | Stability | Source |

| -20°C | 3 years | Stable | [2] |

| 4°C | 2 years | Stable | [2] |

Solution Stability

The stability of this compound in solution is dependent on the solvent and storage temperature.

| Solvent | Storage Condition | Duration | Stability | Source |

| Not Specified | -80°C | 6 months | Stable | [1] |

| Not Specified | -20°C | 1 month | Stable | [1] |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, such studies should be conducted according to ICH guidelines, exposing the drug substance to stress conditions such as:

-

Acidic hydrolysis (e.g., 0.1 N HCl)

-

Basic hydrolysis (e.g., 0.1 N NaOH)

-

Oxidation (e.g., 3% H₂O₂)

-

Thermal stress (e.g., 60°C)

-

Photostability (e.g., exposure to UV and visible light)

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Aspirate an aliquot of the clear supernatant or filtrate, dilute appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the mean concentration from replicate experiments.

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Sample Preparation: Dispense the DMSO stock solution into a 96-well microplate.

-

Dilution: Add the desired aqueous buffer to each well and mix to achieve the final test concentrations.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Measurement: Determine the solubility by either:

-

Nephelometry/Turbidimetry: Measure the light scattering or turbidity caused by precipitated compound.

-

Filtration and Quantification: Filter the samples and quantify the concentration of the dissolved this compound in the filtrate using HPLC-UV.

-

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. HPLC is the most common technique for this purpose.

Protocol:

-

Method Development: Develop a robust HPLC method capable of separating this compound from its potential impurities and degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Forced Degradation:

-

Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose solid this compound and a solution of this compound to light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Method Validation: Validate the stability-indicating method according to ICH Q2(R1) guidelines, ensuring specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

Mechanism of Action and Biological Pathways

While signaling pathways are not directly related to the physicochemical properties of solubility and stability, it is important for the target audience to understand this compound's mechanism of action. This compound is a non-competitive inhibitor of the enzyme (1,3)-β-D-glucan synthase.[1][3] This enzyme is responsible for the synthesis of β-glucan, a critical polysaccharide component of the fungal cell wall.[3][7] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7]

Conclusion and Recommendations

The available data on the solubility and stability of this compound provide a foundational understanding for its pharmaceutical development. However, significant data gaps exist, particularly regarding its quantitative solubility in a broader range of pharmaceutically relevant solvents and its pH-solubility profile. Furthermore, detailed results from forced degradation studies are needed to fully characterize its stability.

It is strongly recommended that comprehensive studies be undertaken to:

-

Determine the thermodynamic solubility of this compound in a variety of organic and aqueous solvents at different temperatures.

-

Establish a detailed pH-solubility profile to guide the formulation of pH-dependent dosage forms.

-

Conduct thorough forced degradation studies according to ICH guidelines to identify degradation products and pathways.

-

Develop and validate a robust, stability-indicating analytical method for the accurate quantification of this compound and its degradation products.

By systematically generating this critical data, researchers and drug development professionals can effectively advance the formulation and commercialization of this compound as a valuable antifungal therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]

- 4. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enfumafungin, a potent antifungal agent, in a murine model of systemic candidiasis. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's in vivo efficacy.

Introduction

This compound is a triterpene glycoside natural product that exhibits potent in vitro activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal therapy.[3][4] Murine models of systemic candidiasis are well-established and highly reproducible systems for evaluating the in vivo efficacy of antifungal compounds.[5][6] This document outlines the protocols for utilizing a murine model to assess the therapeutic potential of this compound against systemic Candida albicans infections.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data available.

Table 1: In Vivo Efficacy of this compound against Candida albicans

| Parameter | Value | Animal Model | Dosing Regimen | Source |

| ED₉₀ (Effective Dose, 90%) | 90 mg/kg | Mice with disseminated candidiasis | Intraperitoneal (i.p.), twice daily for 2 days | [4] |

Table 2: In Vitro Susceptibility of Candida albicans to this compound

| Parameter | Value | Conditions | Source |

| MIC (Minimum Inhibitory Concentration) | < 0.5 µg/mL | 24-48 hours incubation | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound (pure substance)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the vehicle solution to the this compound powder to achieve the desired final concentration.

-

Vortex the tube vigorously until the this compound is completely dissolved, yielding a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

-

The final solution should be sterile. If the initial components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol details the establishment of a systemic Candida albicans infection in mice, a model widely used for the evaluation of antifungal drugs.[6]

Materials:

-

Candida albicans strain (e.g., SC5314 or ATCC 90028)[7]

-

Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

-

Brain Heart Infusion (BHI) broth or YPD broth

-

Sterile saline or Phosphate Buffered Saline (PBS)

-

Female ICR or BALB/c mice (4-6 weeks old)[6]

-

Immunosuppressive agent (e.g., cyclophosphamide)

-

Hemacytometer

-

Sterile syringes and needles (27-30 gauge)

-

Tissue homogenizer

Procedure:

Part A: Inoculum Preparation

-

Subculture the C. albicans strain on an SDA or YPD agar plate and incubate at 37°C for 24-48 hours.[7]

-

Inoculate a single colony into 50 mL of BHI or YPD broth and grow overnight (18-24 hours) at 37°C with shaking (150 rpm).[7]

-

Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[8]

-

Wash the cell pellet twice with sterile saline or PBS.

-

Resuspend the cells in sterile saline or PBS and determine the cell concentration using a hemacytometer.

-

Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10⁵ cells/mL for a 10⁴ cells/mouse inoculum in 0.1 mL).[6]

Part B: Induction of Systemic Infection

-

(Optional) To induce immunosuppression, administer cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection three days prior to infection.[6] This step is often included to ensure a robust and reproducible infection.

-

Warm the mice gently (e.g., under a heat lamp) to dilate the lateral tail veins.

-

Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[6]

Part C: this compound Treatment

-

Initiate this compound treatment approximately 24 hours after fungal inoculation to allow for the establishment of the infection.[7]

-

Administer the prepared this compound solution (from Protocol 1) via intraperitoneal injection. A typical dosing regimen for efficacy studies is twice daily for a specified duration (e.g., 2 days).[4]

-

A vehicle control group (receiving the solvent mixture without this compound) and an untreated control group should be included in the experimental design.

Part D: Assessment of Fungal Burden

-

At a predetermined time point post-infection (e.g., 48 hours after the last treatment dose), humanely euthanize the mice.

-

Aseptically remove the kidneys, as they are the primary target organs in this model.[8]

-

Weigh each kidney and homogenize it in a known volume of sterile saline or PBS.[7]

-

Prepare serial dilutions of the kidney homogenate (e.g., 1:10, 1:100, 1:1000).

-

Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA or YPD plates.

-

Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Calculate the fungal burden as CFU per gram of kidney tissue. The efficacy of this compound is determined by the reduction in kidney fungal burden compared to the control groups.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for testing this compound.

References

- 1. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental In Vivo Models of Candidiasis [mdpi.com]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Enfumafungin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Enfumafungin, a triterpene glycoside antifungal compound, from fermentation broth. The methodologies described are based on established procedures and are intended to guide researchers in developing efficient and scalable purification strategies.

Introduction

This compound is a potent antifungal agent that acts as a (1,3)-β-D-glucan synthase inhibitor, making it a valuable compound for the treatment of fungal infections.[1][2][3] It is a natural product produced by the fermentation of Hormonema species.[4][5][6] The successful isolation and purification of this compound are critical steps for its downstream applications, including structural elucidation, in vitro and in vivo studies, and the development of semi-synthetic derivatives. This document outlines two primary protocols for this compound isolation, detailing solvent extraction, crude isolation, and final crystallization steps.

Data Presentation

The following tables summarize the quantitative data associated with the different stages of this compound purification, providing a clear comparison of expected yields and purity levels.

Table 1: Purity and Yield at Various Purification Stages

| Purification Stage | Purity Range (wt%) | Yield Range (%) | Notes |

| Crude Isolation (Method 1) | 30 - 70 | Not Specified | Post-precipitation with an antisolvent like heptane.[1] |

| Crude Isolation (Method 2) | 50 - 85 | Not Specified | Involves concentration of the organic extract before precipitation.[1][2] |

| Final Crystallization | 90 - 99 | 65 - 80 | Results in a significant reduction of analog impurities to less than 2 A% by HPLC analysis.[1][7] |

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary experimental protocols for this compound extraction and purification.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from fermentation broth.

Protocol 1: Combination Solvent Extraction and Direct Precipitation

This protocol is based on an initial extraction with a combination of solvents, followed by crude isolation and crystallization.

1. Extraction of this compound from Fermentation Broth a. The extraction is performed using a main solvent with a co-solvent. The co-solvent constitutes 0 to 25% of the total solvent volume.[1]

- Main Solvents: Methyl ethyl ketone (MEK), isobutanol, ethyl acetate, isopropyl acetate.

- Co-solvents: Methanol, ethanol, isopropanol, acetone, acetonitrile. b. The pH of the extraction mixture should be maintained between 3 and 8.[1] c. The extraction temperature should be kept between 10°C and 40°C.[1] d. The ratio of solvent to whole broth should be in the range of 0.8 to 1.2.[1]

2. Crude Isolation a. Separate the spent cell solids from the solvent extract using centrifugation.[1] b. Concentrate the resulting organic extract (supernatant) using vacuum distillation to a product concentration of approximately 100 to 150 g/L.[1][8] c. Add heptane (5 to 85 volume percent) to the concentrated extract to act as an antisolvent and precipitate the product.[1] d. Filter the solid product, wash it with heptane, and dry under a vacuum. The expected purity of the solid at this stage is between 30 and 70 wt%.[1]

3. Crystallization a. Dissolve the crude solid in methanol at a concentration of 120 to 160 g/L at approximately 50°C.[1][7] b. Optionally, add seed crystals (0 to 1 wt%) to initiate crystallization.[7] c. Cool the solution to about 20°C over 2 to 4 hours and hold at this temperature for at least 1 hour.[7] d. To improve crystal size and purity, the slurry can be subjected to temperature cycling by heating back to 50°C and then cooling again. This can be repeated multiple times.[7] e. Filter the product crystals, wash with cold methanol, and dry under a vacuum. The final product should have a purity of 90 to 99 wt% with a yield of 65 to 80%.[7]

Protocol 2: Single Solvent Extraction and Multi-Step Liquid-Liquid Purification

This protocol utilizes a single solvent for the initial extraction, followed by a series of liquid-liquid extractions and pH adjustments before final precipitation and crystallization.

1. Initial Solvent Extraction a. Extract the whole fermentation broth with a single solvent.[1][2]

- Solvents: Methanol, ethanol, isopropanol, acetone, or acetonitrile.

- A typical example is using acetone with a water-to-solvent composition of approximately 45% water and 55% acetone by volume.[2]

2. Liquid-Liquid Extraction and Washing a. Concentrate the initial organic extract. b. Perform a solvent extraction on the concentrated liquid to move the this compound into an aqueous layer (A1).[1][8] c. Adjust the pH of the aqueous layer A1 to a range of 2 to 4 using an acid solution.[1][2][8] d. Wash the acidic aqueous layer with heptane (approximately 0.25 to 1 volume) at 15°C to 25°C for at least 30 minutes to remove impurities. Discard the heptane layer.[1][2][8] e. Extract the this compound from the purified aqueous layer into an organic solvent such as ethyl acetate, isopropyl acetate, or MEK (approximately 0.25 to 1 volume) at 15°C to 25°C. This creates an organic layer (O2) containing the product and a spent aqueous layer (A2) with polar impurities, which is discarded.[1][8]

3. Concentration and Precipitation a. Concentrate the organic layer O2 using vacuum distillation to a product concentration of about 40 g/L.[1][2] b. Add heptane (0 to 30 volume percent) to the concentrated organic layer to complete the precipitation of this compound.[1][2] c. Filter the product solids, wash with heptane, and dry under a vacuum. The solid purity at this stage is expected to be between 50 and 85 wt%.[1][2]

4. Crystallization a. Dissolve the solids from the precipitation step in methanol to a concentration of 70 to 100 g/L at approximately 55°C.[1][2][7] b. Seed the solution with 0 to 3 wt% of this compound crystals.[1][2] c. Cool the slurry to about 25°C over at least 1 hour.[1][2] d. Concentrate the slurry by vacuum to a final concentration of 140 to 160 g/L.[7] e. Further cool the slurry to a temperature between 4°C and 10°C and age for at least 12 hours.[7] f. Filter the product crystals, wash with methanol, and dry under a vacuum.[7] The final purity is expected to be high, with analog impurities reduced to less than 2 A% by HPLC.[1]

References

- 1. data.epo.org [data.epo.org]

- 2. US8674087B2 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20120165513A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

- 8. WO2011028654A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Enfumafungin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Enfumafungin using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This compound is a potent antifungal agent, and accurate quantification is crucial for research, development, and clinical applications.[1][2] These guidelines are designed to assist in method development, validation, and routine analysis of this compound in various matrices.

Introduction to this compound and its Analysis

This compound is a triterpene glycoside isolated from the fungus Hormonema carpetanum.[3][4] It exhibits strong antifungal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[4] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.[3] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, formulation development, and quality control of this compound. HPLC coupled with MS (LC-MS) is a powerful technique for the selective and sensitive quantification of this compound.[3][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol is designed for the extraction of this compound from fungal mycelium grown on a solid medium.

Materials:

-

Fungal culture of Hormonema carpetanum

-

Acetone

-

Ultrasonic bath

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Harvest the fungal mycelium from the solid rice medium after the desired incubation period (e.g., 14 days at 23°C).[3]

-

Submerge the mycelium in acetone.

-

Place the sample in an ultrasonic bath for 2 hours to facilitate the extraction of this compound.[3]

-

Separate the organic phase from the fungal biomass by vacuum filtration through filter paper.[3]

-

Concentrate the extract by evaporating the acetone under vacuum using a rotary evaporator.[3]

-

The resulting dried extract can be reconstituted in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) for HPLC-MS analysis.

HPLC-MS Method for the Analysis of this compound

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 100% B over 20 minutes, then 100% B for 8 minutes[3] |

| Flow Rate | 0.6 mL/min[3] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| UV Detection | 200 ± 10 nm[3] |

| Expected Retention Time | Approximately 16.2 minutes[3] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantitative analysis) |

| Scan Range | m/z 100 - 1000 |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temperature | 350°C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC-MS analysis of this compound. Please note that the specific mass-to-charge ratios for precursor and product ions for MRM analysis would need to be optimized experimentally.

| Parameter | Value | Reference |

| Retention Time | 16.2 min | [3] |

| UV Detection Wavelength | 200 ± 10 nm | [3] |

| Ionization Mode | API-ES | [3] |

Table 1: HPLC and MS Parameters for this compound Analysis.

For a quantitative bioanalytical method, a triple quadrupole mass spectrometer operating in MRM mode is recommended. The precursor ion would likely be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. Product ions would be determined by fragmentation of the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard | To be determined | To be determined | To be determined |

Table 2: Hypothetical MRM Transitions for Quantitative Analysis of this compound. Note: These values need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Method Components

This diagram shows the relationship between the different components of the analytical method.

Caption: Components of the LC-MS Method.

Hypothetical Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS. The fragmentation would likely involve the loss of the glucose moiety and subsequent cleavages of the triterpene core.

Caption: Hypothetical Fragmentation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzymatic Deglycosylation of Enfumafungin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin is a triterpene glycoside natural product that exhibits potent antifungal activity by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis[1][2][3]. The glycosyl moiety of this compound is crucial for its potent biological activity. However, for the development of semi-synthetic analogs with improved pharmacokinetic properties, such as oral bioavailability, and for comprehensive structure-activity relationship (SAR) studies, the selective removal of this sugar residue is a critical step[4][5]. Enzymatic deglycosylation offers a mild and highly specific alternative to chemical hydrolysis, which can often lead to unwanted side reactions and degradation of the aglycone core[6].

These application notes provide detailed protocols for the enzymatic deglycosylation of this compound and its analogs, enabling the generation of the aglycone for further derivatization and biological evaluation.

Signaling Pathway of this compound Action

This compound targets the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan polymers, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow for Enzymatic Deglycosylation